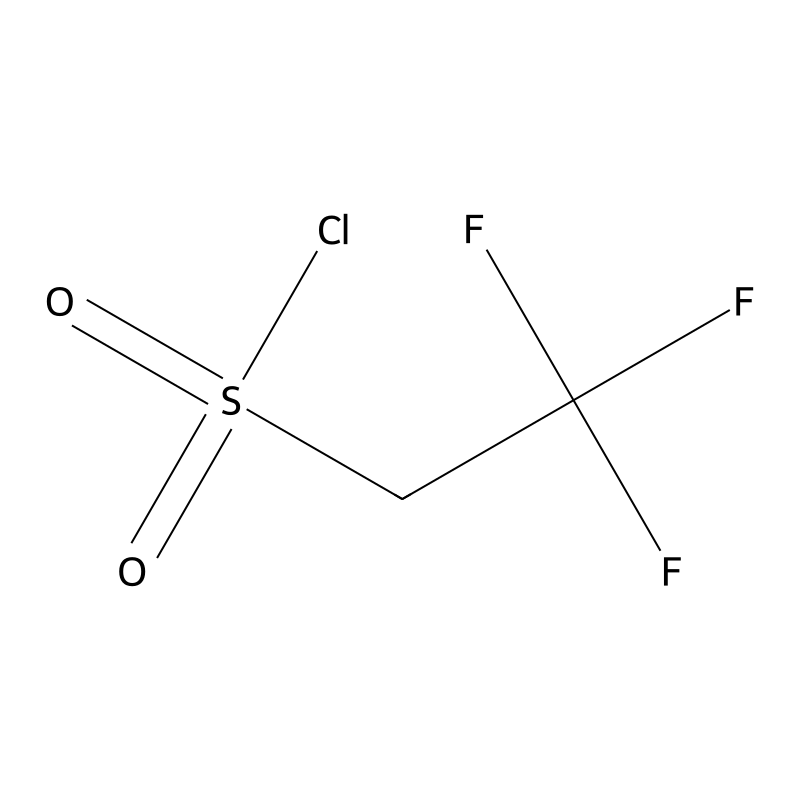2,2,2-Trifluoroethanesulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2,2,2-Trifluoroethanesulfonyl chloride is an organosulfur compound with the molecular formula CF3CH2SO2Cl. This compound is notable for its trifluoromethylsulfonyl group, which enhances its reactivity in organic synthesis. It is commonly referred to as Tresyl chloride and serves as a versatile reagent in various
Tresyl chloride is a corrosive and toxic compound. It can cause severe skin burns, eye damage, and respiratory irritation upon exposure.
- Safety precautions:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling tresyl chloride.
- Work in a well-ventilated area.
- Avoid contact with skin, eyes, and clothing.
- Store in a cool, dry place away from incompatible materials.
Organic Synthesis
- Sulfonylation: Tresyl chloride acts as a sulfonylating agent, introducing the -SO₂Cl group into organic molecules. This functional group can be further transformed into various functionalities, making it valuable for targeted organic synthesis.
- Protecting Groups: The trifluoromethanesulfonyl group (CF₃SO₂-), commonly abbreviated as Tf, serves as a protecting group in organic synthesis. It efficiently protects various functionalities like alcohols, amines, and phenols during reactions while being readily cleavable under specific conditions.
Medicinal Chemistry
- Fluorine Labeling: Tresyl chloride is used for introducing a fluorine atom into organic molecules, particularly in the field of medicinal chemistry. The incorporation of fluorine can significantly impact a drug's properties, such as improving its metabolic stability and bioavailability.
Material Science
- Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form trifluoromethanesulfonamides, trifluoromethanesulfonates, and trifluoromethanesulfonothioates, respectively. The reaction typically involves the substitution of the chloride group with the nucleophile.
- Oxidation and Reduction: Although primarily used in substitution reactions, this compound can also engage in oxidation and reduction reactions under specific conditions.
- Common Reagents and Conditions: Typical reagents include bases like pyridine or triethylamine, and reactions are often conducted in solvents such as dichloromethane or acetonitrile. The major products formed from these reactions are various trifluoromethanesulfonyl derivatives, which are important intermediates in organic synthesis.
Several methods exist for synthesizing 2,2,2-trifluoroethanesulfonyl chloride:
- Reaction with Chlorosulfonic Acid: A common synthetic route involves reacting trifluoroethanol with chlorosulfonic acid. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
- Aminolysis: Another approach includes aminolysis of 1-chloro-2,2,2-trifluoroethanesulfonyl chloride to yield various derivatives .
These methods highlight the compound's versatility and the importance of controlling reaction conditions to achieve high yields.
2,2,2-Trifluoroethanesulfonyl chloride is widely used in organic synthesis for:
- Synthesis of Sulfonamides: It serves as a precursor for various sulfonamide compounds that have pharmaceutical applications.
- Modification of Organic Molecules: The trifluoromethylsulfonyl group can be introduced into other organic molecules to alter their chemical properties and reactivity.
- Development of Agrochemicals: Its derivatives may also find applications in the development of herbicides and pesticides due to their unique reactivity .
Studies on the interactions involving 2,2,2-trifluoroethanesulfonyl chloride often focus on its reactivity with nucleophiles. For instance:
- Nucleophilic Substitution Mechanisms: Research has explored the mechanisms by which this compound reacts with various nucleophiles, providing insight into its utility in synthetic chemistry .
- Hydrolysis Reactions: Hydrolysis studies have indicated that this compound can undergo reactions leading to sulfene formation under certain conditions .
These interaction studies contribute significantly to understanding how this compound can be effectively utilized in synthetic processes.
When compared to other sulfonyl chlorides, 2,2,2-trifluoroethanesulfonyl chloride exhibits unique properties due to its trifluoromethyl group. Here are some similar compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Trifluoromethanesulfonyl chloride | CF3SO2Cl | Similar reactivity but lacks ethane carbon chain |
| Methanesulfonyl chloride | CH3SO2Cl | Less reactive due to absence of fluorine atoms |
| Pentafluorobenzenesulfonyl chloride | C6F5SO2Cl | More reactive due to multiple fluorine atoms |
These comparisons highlight how 2,2,2-trifluoroethanesulfonyl chloride stands out due to its ability to introduce a highly electronegative trifluoromethylsulfonyl group into various molecules. This property significantly alters their chemical behavior and potential applications in organic synthesis.
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








